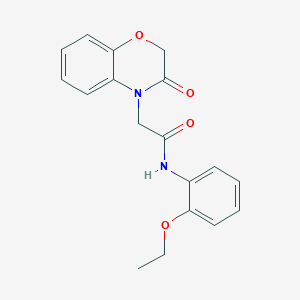![molecular formula C18H18N2O B6107680 2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6107680.png)
2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole” is also known as Allyphenyline . It is a compound with the empirical formula C14H18N2O . This compound is related to a class of organic molecules that contain a carbon atom connected to an oxygen atom by a double bond, commonly referred to as a carbonyl group .
Synthesis Analysis
The synthesis of Allyphenyline was achieved from 2-(2-allylphenoxy)propanenitrile by treatment with sodium methoxide in methanol and subsequent condensation with ethylenediamine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole core with an allylphenoxyethyl group attached to it . The molecule has a molecular weight of 228.290 Da .Mecanismo De Acción
The mechanism of action of 2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole involves the activation of a protein called STING (Stimulator of Interferon Genes). STING plays a crucial role in the innate immune response, which is the body's first line of defense against viral infections. ABZI binds to STING and activates it, leading to the production of interferons and other cytokines that help fight off viral infections.
Biochemical and Physiological Effects:
ABZI has been shown to have several biochemical and physiological effects. It activates the innate immune response, leading to the production of interferons and other cytokines. These cytokines help fight off viral infections by stimulating the production of antiviral proteins. ABZI has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole in lab experiments is its potent antiviral activity. ABZI has been shown to have broad-spectrum antiviral activity, making it a promising candidate for the development of new antiviral drugs. However, one of the limitations is that ABZI is not very soluble in water, which can make it challenging to work with in some experiments.
Direcciones Futuras
For research include the development of new antiviral drugs and further study of ABZI's anti-inflammatory effects and mechanism of action.
Métodos De Síntesis
The synthesis of 2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole involves several steps. One of the most commonly used methods is the reaction of 2-allylphenol with ethylene oxide to produce 2-(2-allylphenoxy)ethanol. This intermediate is then reacted with 1,2-diaminobenzene to produce this compound. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole has been studied for its potential applications in various fields. One of the most significant applications is its use as an antiviral agent. Research has shown that ABZI has potent antiviral activity against a broad range of viruses, including influenza, Zika, and Ebola viruses. ABZI works by activating the innate immune system, which helps the body fight off viral infections.
Propiedades
IUPAC Name |
2-[1-(2-prop-2-enylphenoxy)ethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-3-8-14-9-4-7-12-17(14)21-13(2)18-19-15-10-5-6-11-16(15)20-18/h3-7,9-13H,1,8H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUORRVSBPRRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)OC3=CC=CC=C3CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3-fluorophenyl)ethyl]-1-(3-furoyl)piperidine](/img/structure/B6107598.png)

![N-cyclobutyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6107620.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6107626.png)
![2-[1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6107640.png)
![4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B6107647.png)
![N-methyl-3-{1-[(methylthio)acetyl]-3-piperidinyl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6107661.png)
![1-[2-(4-fluorophenyl)ethyl]-4-(isopropylamino)-2-pyrrolidinone](/img/structure/B6107663.png)

![[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6107672.png)
![N-[1-(3-isoxazolyl)ethyl]-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6107686.png)
![4-(2,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6107694.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6107715.png)
![4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6107719.png)